(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound “(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and an (E)-configured 2-cyanoacrylamido moiety at position 2. The latter is further functionalized with a 2-chloro-6-fluorophenyl group.
Properties
IUPAC Name |
2-[[(E)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-5-3-6-14(21)12(13)8-10(9-22)18(26)24-19-16(17(23)25)11-4-1-2-7-15(11)27-19/h3,5-6,8H,1-2,4,7H2,(H2,23,25)(H,24,26)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZNTNWCWPFPHQ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=C(C=CC=C3Cl)F)C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=C(C=CC=C3Cl)F)/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the tetrahydrobenzo[b]thiophene family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and oxidative stress response. Key mechanisms include:
- NRF2 Activation : The compound activates the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1). This activation leads to the upregulation of antioxidant genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) .
- Inhibition of Enzymes : It has been shown to inhibit key enzymes associated with cancer metabolism, including pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are critical in the metabolic reprogramming of tumor cells .
Pharmacological Properties
The pharmacological profile of the compound includes various biological activities:
- Anticancer Activity : Studies indicate that the compound exhibits significant cytotoxic effects against colorectal cancer cell lines such as HCT116 and LoVo. The IC50 values for these activities suggest potent anticancer properties .
- Antioxidant Properties : The compound demonstrates strong antioxidant capabilities, which contribute to its protective effects against oxidative stress-related diseases. Its total antioxidant capacity has been evaluated using the phosphomolybdenum method .
- Anti-inflammatory Effects : Tetrahydrobenzo[b]thiophene derivatives have been recognized for their anti-inflammatory properties, further enhancing their therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the tetrahydrobenzo[b]thiophene class:
- Anticancer Efficacy : A study reported that a related tetrahydrobenzo[b]thiophene derivative exhibited an IC50 value of 57.10 μg/mL against PDK1 and 64.10 μg/mL against LDHA, indicating its potential as a chemotherapeutic agent .
- Cell Cycle Arrest : Another investigation demonstrated that compounds similar to our target led to G1/S phase arrest in cancer cells, emphasizing their role in modulating cell cycle dynamics .
- Molecular Docking Studies : In silico studies have shown favorable binding affinities for these compounds with various proteins implicated in cancer pathways, suggesting a rational basis for their anticancer activities .
Data Table: Biological Activity Summary
| Activity Type | Assessed Compound | IC50 Value (μg/mL) | Target Enzyme/Pathway |
|---|---|---|---|
| PDK1 Inhibition | Related Derivative | 57.10 | PDK1 |
| LDHA Inhibition | Related Derivative | 64.10 | LDHA |
| Antioxidant Activity | Tetrahydro Derivative | 80.0 | NQO1/HO-1 pathway |
| Cytotoxicity | HCT116 Cells | 6.76 | Apoptotic Proteins |
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
Antioxidant Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene demonstrate potent antioxidant effects. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing that certain derivatives can significantly reduce oxidative stress markers in vitro .
Analgesic Effects
Studies have shown that derivatives of tetrahydrobenzo[b]thiophene exhibit analgesic properties. In experiments using the "hot plate" method on mice, these compounds demonstrated an analgesic effect surpassing that of standard analgesics like metamizole .
Anticancer Potential
Recent investigations into tetrahydrobenzo[b]thiophene derivatives have highlighted their potential as anticancer agents. In vitro studies focused on colorectal cancer cells (LoVo and HCT-116) showed that these compounds could inhibit cell proliferation effectively. Molecular docking studies suggested that their mechanism might involve inhibition of key metabolic pathways associated with cancer cell survival .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs within the tetrahydrobenzo[b]thiophene family. Below is a detailed analysis based on synthesis, physicochemical properties, and biological activity.
Structural Analogues
Physicochemical Properties
Key Research Findings
Structural Influence on Bioactivity: The 2-chloro-6-fluorophenyl and cyano groups in the target compound likely improve metabolic stability and target engagement compared to hydroxyl- or ester-substituted analogs .
Synthetic Challenges : Lower yields in Petasis reactions (e.g., 22% for 6o ) highlight the need for optimized conditions for the target compound’s synthesis .
Spectroscopic Consistency : HRMS and NMR data for analogs validate the reliability of structural characterization methods for this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
